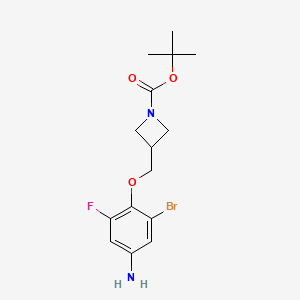
5-(Difluoromethyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. The presence of the difluoromethyl group at the 5-position of the oxazole ring imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)oxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . Another approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the oxazole ring .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. recent advancements have focused on developing metal-free synthetic routes to reduce costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-5-carboxylic acids.
Reduction: Reduction reactions can yield oxazole-5-methanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2), while alkylation can involve alkyl halides.
Major Products:
Oxidation: Oxazole-5-carboxylic acids.
Reduction: Oxazole-5-methanol derivatives.
Substitution: Halogenated or alkylated oxazole derivatives.
Scientific Research Applications
5-(Difluoromethyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes.
Medicine: this compound derivatives have shown potential as antiviral, antibacterial, and anticancer agents.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Isoxazole: Another five-membered heterocyclic compound with one oxygen and one nitrogen atom.
Thiazole: Contains sulfur instead of oxygen in the five-membered ring.
Oxadiazole: Features two nitrogen atoms in the five-membered ring.
Uniqueness: 5-(Difluoromethyl)oxazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and enhanced hydrogen bonding capabilities. These properties make it particularly valuable in medicinal chemistry and drug design .
Properties
Molecular Formula |
C4H3F2NO |
|---|---|
Molecular Weight |
119.07 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C4H3F2NO/c5-4(6)3-1-7-2-8-3/h1-2,4H |
InChI Key |
RUNSGKIFDXXMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


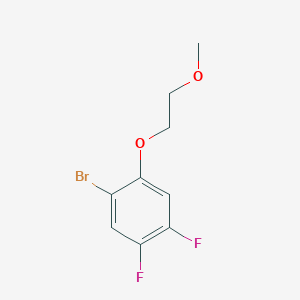
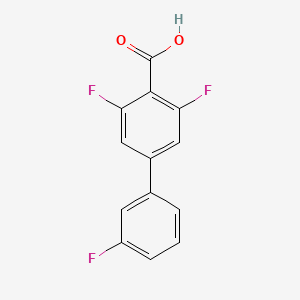
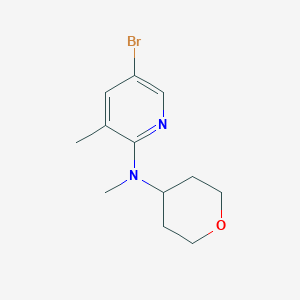
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)
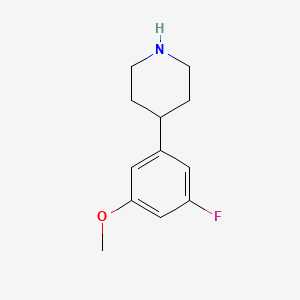
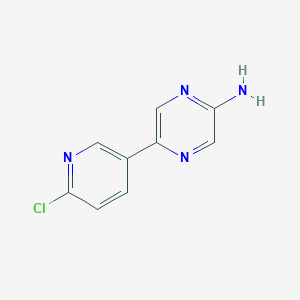

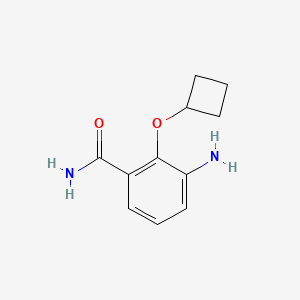
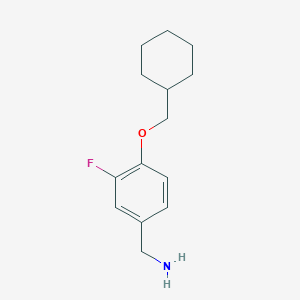
![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)



